5-bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione
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Overview
Description
5-Bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione: is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 1st and 3rd positions of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione typically involves the bromination of 1,3-dimethyluracil. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are being evaluated for their pharmacological activities. They are considered potential candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or nucleic acids, modulating their functions and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
5-Bromo-2’-deoxyuridine: A synthetic nucleoside analogue used in cell proliferation studies and cancer research.
5-Bromo-1,3-dimethyluracil: A closely related compound with similar structural features but different biological activities.
1,3-Dibromo-5,5-dimethylhydantoin: An organic compound used as a disinfectant and bleaching agent.
Uniqueness: 5-Bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione is unique due to its specific substitution pattern and the presence of the bromine atom at the 5th position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and form different derivatives further enhances its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C6H8BrN2O2+ |
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Molecular Weight |
220.04 g/mol |
IUPAC Name |
5-bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C6H8BrN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3-4H,1-2H3/q+1 |
InChI Key |
PVDOIFBFDPGDEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C=[N+](C1=O)C)Br |
Origin of Product |
United States |
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